molecular formula C20H20Cl2O5 B4704543 propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate

propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate

Cat. No.: B4704543
M. Wt: 411.3 g/mol
InChI Key: HATJJAUHPURQMT-UHFFFAOYSA-N
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Description

Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate is a synthetic organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a propyl ester linked to a benzoate moiety, which is further connected to a butanoyl group substituted with a dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with propanol to form propyl 4-hydroxybenzoate. This intermediate is then subjected to acylation with 4-(2,4-dichlorophenoxy)butanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-((4-(2,4-dichlorophenoxy)butanoyl)amino)benzoate
  • Propyl 4-((4-chlorobenzoyl)amino)carbothioyl)amino)benzoate
  • Propyl 4-((4-isopropylphenoxy)acetyl)amino)benzoate
  • Propyl 4-((4-methylbenzoyl)amino)benzoate
  • Propyl 4-((4-bromophenoxy)acetyl)amino)benzoate

Uniqueness

Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the dichlorophenoxy group enhances its reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

propyl 4-[4-(2,4-dichlorophenoxy)butanoyloxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2O5/c1-2-11-26-20(24)14-5-8-16(9-6-14)27-19(23)4-3-12-25-18-10-7-15(21)13-17(18)22/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATJJAUHPURQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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